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Compound of Interest

Compound Name: Acamprosate-d6 Calcium

Cat. No.: B1150694 Get Quote

Core Directive & Executive Summary
This guide provides an in-depth technical analysis of Acamprosate-d6 Calcium Salt (Calcium

N-acetylhomotaurinate-d6), a stable isotope-labeled analog of the alcohol dependence

therapeutic Acamprosate.

Designed for analytical chemists and DMPK researchers, this document focuses on the

structural integrity, isotopic placement, and analytical validation of the compound.

Acamprosate-d6 serves as the "Gold Standard" Internal Standard (IS) for LC-MS/MS

bioanalysis due to its identical chromatographic behavior and ionization efficiency to the

analyte, while providing mass-resolved separation.
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Property Specification

Compound Name Acamprosate-d6 Calcium Salt

Systematic Name
Calcium 3-(acetylamino)propane-1,1,2,2,3,3-d6-

1-sulfonate

CAS Number
1225580-91-5 (d6 salt) / 77337-73-6 (unlabelled

parent)

Molecular Formula
C₁₀H₈D₁₂CaN₂O₈S₂ (Salt) / C₅H₄D₆NO₄S⁻

(Anion)

Molecular Weight
412.56 g/mol (Salt) vs. 400.48 g/mol

(Unlabelled)

Isotopic Purity Typically ≥ 98% atom D

Solubility
Soluble in water (>10 mg/mL), DMSO; Insoluble

in non-polar solvents

Molecular Architecture & Deuteration Logic
Structural Connectivity
Acamprosate is the calcium salt of N-acetylhomotaurine. The "d6" designation specifically

refers to the full deuteration of the propyl carbon chain (positions 1, 2, and 3 relative to the

sulfonate group).

Anion Structure: The core anion consists of a sulfonate head group (

), a three-carbon alkyl linker (fully deuterated,

), and an N-acetyl tail.

Cation Coordination: The Calcium ion (

) sits at an inversion center, coordinating with six oxygen atoms in a distorted octahedral
geometry. These oxygens are derived from the sulfonate groups (4 O atoms) and the amide
carbonyls (2 O atoms) of two distinct anions, forming a polymeric network in the solid state.
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Deuteration Site Specificity
The placement of deuterium on the propyl chain (as opposed to the acetyl group) is a

deliberate design choice for metabolic stability.

Propyl-d6 (Preferred): The

positions are metabolically inert under standard physiological conditions. This ensures the
label is not lost via hydrolysis or exchange.

Acetyl-d3 (Alternative): While acetyl-d3 variants exist, the acetyl group is theoretically

susceptible to deacetylase activity, which would strip the label. The propyl-d6 backbone

guarantees the label tracks the sulfonate moiety.

Visualization: Molecular Connectivity
The following diagram illustrates the connectivity of the Acamprosate-d6 anion and its

coordination to Calcium.
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Figure 1: Structural connectivity of Acamprosate-d6 Calcium. Note the central Calcium ion

coordinating with the sulfonate and carbonyl oxygens of the deuterated anions.

Synthesis & Stability
Synthetic Route
The synthesis follows a "Label-First" approach to ensure high isotopic incorporation.

Precursor Selection: The starting material is 1,3-Propane sultone-d6 (fully deuterated).

Amination: Ring opening of the sultone with ammonia (

) yields Homotaurine-d6 (3-aminopropane-1,1,2,2,3,3-d6-1-sulfonic acid).

Acetylation: Reaction with acetic anhydride introduces the acetyl group.

Salt Formation: Neutralization with Calcium Hydroxide

or Calcium Carbonate

precipitates the calcium salt.

Stability Profile
Hygroscopicity: Like the unlabelled parent, the calcium salt is hygroscopic. It must be stored

in a desiccator at room temperature (or 2-8°C for long-term).

Isotopic Stability: The C-D bonds on the propyl chain are chemically stable. No deuterium

exchange occurs in aqueous solution at physiological pH.

Analytical Characterization (Self-Validating
Protocols)
To confirm the identity and purity of Acamprosate-d6, the following analytical signatures must

be verified.
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Proton NMR ( -NMR) in
The NMR spectrum provides immediate confirmation of deuteration by the disappearance of

specific signals.

Proton Position
Chemical Shift
(Unlabelled)

Signal in
Acamprosate-d6

Interpretation

Acetyl (-CH3) ~1.90 ppm (Singlet) Present (Singlet, 3H)
Confirms acetyl group

integrity.

Propyl C1 (-CH2-) ~2.90 ppm (Multiplet) Absent / Silent
Confirms deuteration

at C1.

Propyl C2 (-CH2-) ~1.95 ppm (Multiplet) Absent / Silent
Confirms deuteration

at C2.

Propyl C3 (-CH2-) ~3.25 ppm (Triplet) Absent / Silent
Confirms deuteration

at C3.

Validation Check: Integration of the region 1.5–3.5 ppm should show only the acetyl singlet

(3H). Any multiplets indicate incomplete deuteration or unlabelled impurity.

Mass Spectrometry (LC-MS/MS)
The mass shift is the critical parameter for its use as an Internal Standard.

Ionization Mode: Negative Electrospray Ionization (ESI-).

Parent Ion (

):

Unlabelled: m/z 180.

Acamprosate-d6:m/z 186.

Fragmentation (MRM Transitions):

The primary fragment is the sulfite radical anion (
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).

Transition:186.1

79.9 m/z (Quantifier).

Note: The mass shift (+6) is retained in the parent but lost if the fragment does not contain

the propyl chain. However, since the transition monitors the loss of the organic chain to

leave the sulfonate, the precursor selection (186) provides the specificity.

Experimental Protocol: LC-MS/MS Bioanalysis
Objective: Quantification of Acamprosate in human plasma using Acamprosate-d6 as the

Internal Standard.

Reagent Preparation
Stock Solution (IS): Dissolve 1.0 mg Acamprosate-d6 Calcium in 10 mL Water/Methanol

(50:50) to yield 100 µg/mL (free acid equivalent). Store at -20°C.

Working IS Solution: Dilute Stock to 500 ng/mL in acetonitrile (Precipitation Agent).

Sample Preparation (Protein Precipitation)
This method minimizes matrix effects, crucial for polar analytes like Acamprosate.

Aliquot: Transfer 100 µL of plasma sample to a centrifuge tube.

Precipitation: Add 400 µL of Working IS Solution (Acetonitrile containing Acamprosate-d6).

Vortex: Mix vigorously for 30 seconds.

Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.

Transfer: Inject 5 µL of the clear supernatant directly into the LC-MS/MS.

LC-MS/MS Workflow Diagram
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Figure 2: Optimized extraction and analysis workflow for Acamprosate quantification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. agilent.com [agilent.com]

To cite this document: BenchChem. [Molecular Structure & Technical Guide: Acamprosate-d6
Calcium Salt]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1150694#molecular-structure-of-acamprosate-d6-
calcium-salt]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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